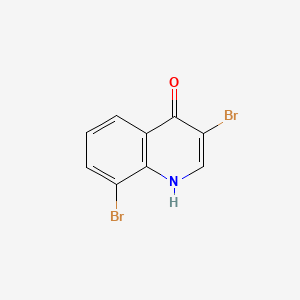

3,8-Dibromo-4-hydroxyquinoline

Descripción general

Descripción

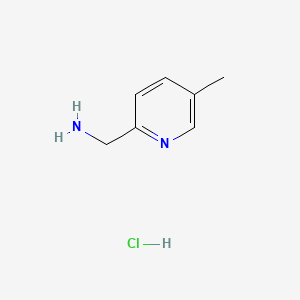

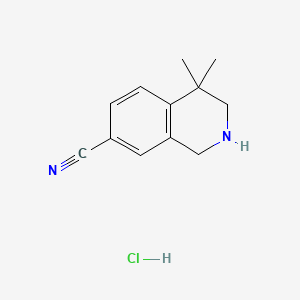

3,8-Dibromo-4-hydroxyquinoline is a compound that contains the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

The synthesis of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis

The 8-hydroxyquinoline moiety, which is a part of 3,8-Dibromo-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

The molecular formula of 3,8-Dibromo-4-hydroxyquinoline is C9H5Br2NO, and its molecular weight is 302.95 g/mol . It has a complexity of 264 and a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación

Antimicrobial Activity

3,8-Dibromo-4-hydroxyquinoline: has been studied for its antimicrobial properties. It exhibits a broad spectrum of activity against various bacterial and fungal pathogens. This compound can be used to develop new antimicrobial agents that could be effective against drug-resistant strains, which is a growing concern in the medical field .

Anticancer Potential

Research has indicated that derivatives of 8-hydroxyquinoline, like 3,8-Dibromo-4-hydroxyquinoline , show promise as anticancer agents. They have been found to induce cell death in cancer cells through mechanisms such as apoptosis and paraptosis, providing a potential pathway for the development of novel cancer therapies .

Neuroprotective Effects

The compound’s ability to chelate metal ions makes it a candidate for neuroprotective applications. It could be used in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting the aggregation of metal-protein complexes that are implicated in the disease’s pathology .

Enzyme Inhibition

3,8-Dibromo-4-hydroxyquinoline: has been shown to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be leveraged to treat diseases where these enzymes are dysregulated .

Antiviral Applications

This compound has also been explored for its antiviral properties, particularly against HIV. It could serve as a lead compound for the development of new antiviral drugs that are more effective and less toxic than current treatments .

Antifungal and Antiparasitic Uses

The compound’s antifungal effects make it a valuable tool in combating fungal infections. Additionally, it has shown activity against parasites, suggesting potential applications in treating diseases like leishmaniasis and schistosomiasis .

Tuberculosis Treatment

Given its inhibitory effects on mycobacterium tuberculosis, 3,8-Dibromo-4-hydroxyquinoline could be used to develop new treatments for tuberculosis, particularly for strains that are resistant to conventional drugs .

Botulinum Neurotoxin Inhibition

The compound has been identified as an inhibitor of botulinum neurotoxin. This application is particularly relevant in the context of biodefense, as botulinum toxin is a potent and lethal substance that could be used in bioterrorism .

Mecanismo De Acción

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 3,8-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

It is known that 8-hq derivatives interact with their targets to exert their biological effects

Biochemical Pathways

8-hq derivatives are known to impact a variety of biological activities, suggesting they may influence multiple pathways .

Result of Action

8-hq derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce cell death or inhibit cell growth in certain contexts.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,8-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOSMWHTWPLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671087 | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-4-hydroxyquinoline | |

CAS RN |

1204812-01-0 | |

| Record name | 3,8-Dibromo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204812-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)